Cas no 2172001-09-9 (1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-ol)

1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-ol
- EN300-1632745
- 1-[1-(hydroxymethyl)cyclohexyl]-4-methylcyclohexan-1-ol
- 2172001-09-9
-
- インチ: 1S/C14H26O2/c1-12-5-9-14(16,10-6-12)13(11-15)7-3-2-4-8-13/h12,15-16H,2-11H2,1H3
- InChIKey: NDMLPXMYMVLVAF-UHFFFAOYSA-N
- ほほえんだ: OC1(CCC(C)CC1)C1(CO)CCCCC1
計算された属性
- せいみつぶんしりょう: 226.193280068g/mol
- どういたいしつりょう: 226.193280068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 40.5Ų
1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1632745-0.1g |
1-[1-(hydroxymethyl)cyclohexyl]-4-methylcyclohexan-1-ol |
2172001-09-9 | 0.1g |
$1119.0 | 2023-06-04 | ||
Enamine | EN300-1632745-2.5g |
1-[1-(hydroxymethyl)cyclohexyl]-4-methylcyclohexan-1-ol |
2172001-09-9 | 2.5g |
$2492.0 | 2023-06-04 | ||
Enamine | EN300-1632745-100mg |
1-[1-(hydroxymethyl)cyclohexyl]-4-methylcyclohexan-1-ol |
2172001-09-9 | 100mg |
$1119.0 | 2023-09-22 | ||
Enamine | EN300-1632745-10000mg |
1-[1-(hydroxymethyl)cyclohexyl]-4-methylcyclohexan-1-ol |
2172001-09-9 | 10000mg |
$5467.0 | 2023-09-22 | ||
Enamine | EN300-1632745-250mg |
1-[1-(hydroxymethyl)cyclohexyl]-4-methylcyclohexan-1-ol |
2172001-09-9 | 250mg |
$1170.0 | 2023-09-22 | ||
Enamine | EN300-1632745-1000mg |
1-[1-(hydroxymethyl)cyclohexyl]-4-methylcyclohexan-1-ol |
2172001-09-9 | 1000mg |
$1272.0 | 2023-09-22 | ||
Enamine | EN300-1632745-1.0g |
1-[1-(hydroxymethyl)cyclohexyl]-4-methylcyclohexan-1-ol |
2172001-09-9 | 1g |
$1272.0 | 2023-06-04 | ||
Enamine | EN300-1632745-10.0g |
1-[1-(hydroxymethyl)cyclohexyl]-4-methylcyclohexan-1-ol |
2172001-09-9 | 10g |
$5467.0 | 2023-06-04 | ||
Enamine | EN300-1632745-0.25g |
1-[1-(hydroxymethyl)cyclohexyl]-4-methylcyclohexan-1-ol |
2172001-09-9 | 0.25g |
$1170.0 | 2023-06-04 | ||
Enamine | EN300-1632745-5.0g |
1-[1-(hydroxymethyl)cyclohexyl]-4-methylcyclohexan-1-ol |
2172001-09-9 | 5g |
$3687.0 | 2023-06-04 |
1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-ol 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-olに関する追加情報
Research Briefing on 1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-ol (CAS: 2172001-09-9): Recent Advances and Applications
In recent years, the compound 1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-ol (CAS: 2172001-09-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic alcohol derivative has shown promising potential in various therapeutic applications, particularly due to its unique structural properties and pharmacological activity. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
Recent studies have highlighted the synthetic pathways for 1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-ol, emphasizing its efficient production through catalytic hydrogenation and subsequent hydroxylation. Researchers have optimized these methods to achieve high yields and purity, which are critical for pharmaceutical applications. Additionally, advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize the compound's structural integrity and confirm its stereochemistry.
Pharmacological investigations have revealed that 1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-ol exhibits notable anti-inflammatory and neuroprotective properties. In vitro and in vivo studies demonstrate its ability to modulate key signaling pathways, such as the NF-κB and Nrf2 pathways, which are implicated in chronic inflammatory diseases and neurodegenerative disorders. These findings suggest its potential as a lead compound for developing novel therapeutics targeting conditions like Alzheimer's disease and rheumatoid arthritis.
Furthermore, recent preclinical trials have explored the compound's pharmacokinetics and safety profile. Results indicate favorable bioavailability and low toxicity, making it a viable candidate for further clinical development. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into Phase I clinical trials, with a focus on optimizing dosage formulations and delivery mechanisms.
In conclusion, 1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-ol (CAS: 2172001-09-9) represents a promising avenue for drug discovery and development. Its multifaceted pharmacological effects and robust synthetic accessibility position it as a compound of high interest in the chemical biology and pharmaceutical communities. Future research will likely delve deeper into its therapeutic mechanisms and explore its potential in combination therapies.
2172001-09-9 (1-1-(hydroxymethyl)cyclohexyl-4-methylcyclohexan-1-ol) 関連製品
- 1532670-22-6(3-(2-methylphenyl)butan-2-amine)
- 2106738-01-4(5,6-dihydro-4H-spirofuro2,3-cpyridine-7,3'-thiolane)
- 867042-23-7(ethyl 4-(3-methanesulfonamidophenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate)
- 1704957-37-8((3R)-3-{(benzyloxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid)
- 1806257-53-3(4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine)
- 82452-99-1(4-Chloro-3-iodocinnoline)
- 1807198-65-7(Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate)
- 2764021-82-9(5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid)
- 53461-72-6(Ethyl 3-imino-3-phenoxypropionateHydrochloride)
- 2451256-45-2(Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate)




